![molecular formula C19H25N5O2 B12563770 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione CAS No. 184824-41-7](/img/structure/B12563770.png)
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione is a complex organic compound that features a quinoline moiety attached to a tetraazacyclotridecane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione typically involves multiple steps, starting with the preparation of the quinoline moiety. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis methods . These methods often involve the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials .
The tetraazacyclotridecane ring can be synthesized through cyclization reactions involving appropriate diamines and dicarboxylic acids under controlled conditions. The final step involves coupling the quinoline moiety with the tetraazacyclotridecane ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols to minimize environmental impact .
化学反应分析
Types of Reactions
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学研究应用
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione has several scientific research applications, including:
作用机制
The mechanism of action of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Ciprofloxacin: A well-known quinolone antibiotic with strong antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
Uniqueness
What sets 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione apart is its unique combination of a quinoline moiety with a tetraazacyclotridecane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
属性
CAS 编号 |
184824-41-7 |
|---|---|
分子式 |
C19H25N5O2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
4-(quinolin-2-ylmethyl)-1,4,7,10-tetrazacyclotridecane-11,13-dione |
InChI |
InChI=1S/C19H25N5O2/c25-18-13-19(26)22-10-12-24(11-9-20-7-8-21-18)14-16-6-5-15-3-1-2-4-17(15)23-16/h1-6,20H,7-14H2,(H,21,25)(H,22,26) |
InChI 键 |
IEWSAHIUUFNXJR-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)CC(=O)NCCN(CCN1)CC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


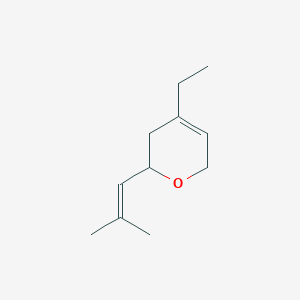
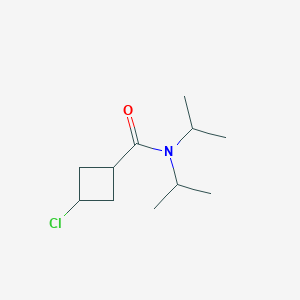

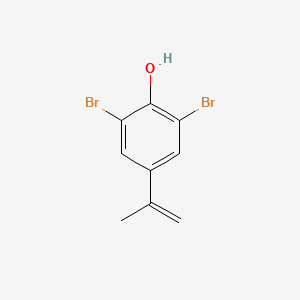
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
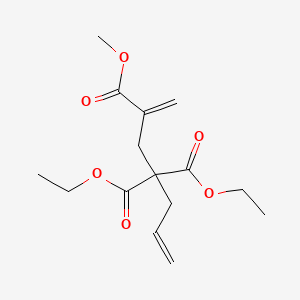
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

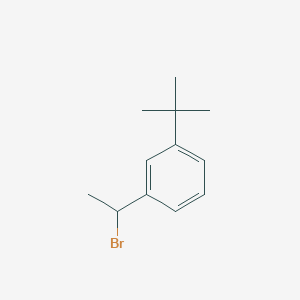
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)

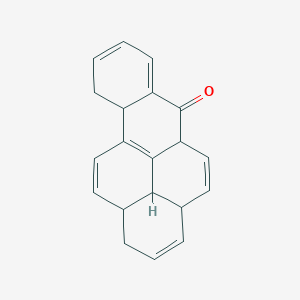
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
